molecular formula C10H22N2O B13961068 3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol

3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol

Cat. No.: B13961068
M. Wt: 186.29 g/mol
InChI Key: FQKNMALMPJIGJS-UHFFFAOYSA-N
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Description

3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol is an organic compound that features both an ethylamino group and a piperidinyl group attached to a propanol backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as piperidine and ethylamine.

    Formation of Intermediate: The piperidine is reacted with an alkylating agent to form an intermediate compound.

    Addition of Ethylamino Group: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.

    Final Product Formation: The final step involves the reduction or other necessary reactions to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, influencing their activity.

    Pathways Involved: The binding can trigger various biochemical pathways, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol
  • 3-(Dimethylamino)-3-(piperidin-3-yl)propan-1-ol
  • 3-(Ethylamino)-3-(pyrrolidin-3-yl)propan-1-ol

Uniqueness

3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

3-(ethylamino)-3-piperidin-3-ylpropan-1-ol

InChI

InChI=1S/C10H22N2O/c1-2-12-10(5-7-13)9-4-3-6-11-8-9/h9-13H,2-8H2,1H3

InChI Key

FQKNMALMPJIGJS-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCO)C1CCCNC1

Origin of Product

United States

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